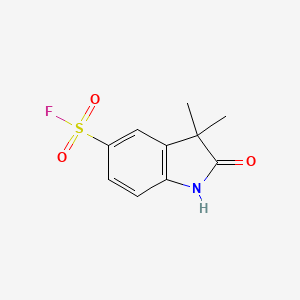
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a sulfonyl fluoride group attached to the indole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride typically involves the reaction of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride with a fluoride source. The reaction is usually carried out under mild conditions to prevent decomposition of the product. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in an aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized or reduced indole derivatives: Resulting from oxidation or reduction reactions.
Scientific Research Applications
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is primarily based on the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound a potential enzyme inhibitor. The indole ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
Indole derivatives: Compounds with variations in the substituents on the indole ring.
Uniqueness
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it a valuable compound for biochemical studies and the development of enzyme inhibitors.
Biological Activity
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10FNO3S
- CAS Number : [Not provided in the search results]
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The sulfonyl fluoride group is particularly noteworthy as it can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity.
Antitumor Activity
Research indicates that derivatives of indole compounds exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but aligns with the general trend observed in indole derivatives .
Study 1: Anticancer Efficacy
A study focused on the synthesis of novel indole derivatives for anticancer applications highlighted the importance of functional groups like sulfonyl fluorides in enhancing biological activity. The study concluded that modifications at the indole core significantly influence cytotoxicity against cancer cell lines .
Study 2: Enzyme Inhibition
Another research effort investigated the enzyme inhibitory potential of sulfonyl fluoride compounds. It was found that these compounds could effectively inhibit serine hydrolases, a class of enzymes implicated in various diseases including cancer and neurodegenerative disorders. This suggests that this compound may also exert similar effects .
Comparative Biological Activity Table
Properties
Molecular Formula |
C10H10FNO3S |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H10FNO3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
VHYBHXKBAJSOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)F)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















